molecular formula C22H15N3O7 B15017389 2-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

2-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

Cat. No.: B15017389
M. Wt: 433.4 g/mol
InChI Key: DANISSLDUYQSMB-FSJBWODESA-N
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Description

2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a benzodioxole moiety and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]METHYL}-5-[(4-CHLOROBENZOYL)OXY]PHENYL 4-CHLOROBENZOATE
  • (E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO 4-NITROBENZOATE

Uniqueness

2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety and nitrobenzoate ester make it particularly interesting for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H15N3O7

Molecular Weight

433.4 g/mol

IUPAC Name

[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H15N3O7/c26-21(15-7-10-19-20(11-15)31-13-30-19)24-23-12-16-3-1-2-4-18(16)32-22(27)14-5-8-17(9-6-14)25(28)29/h1-12H,13H2,(H,24,26)/b23-12+

InChI Key

DANISSLDUYQSMB-FSJBWODESA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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